molecular formula C21H17F3N2O3 B2875752 N-(2-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 339027-70-2

N-(2-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2875752
CAS No.: 339027-70-2
M. Wt: 402.373
InChI Key: IZYKFLKHMBICPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a trifluoromethyl-substituted dihydropyridine carboxamide derivative. Its core structure consists of a 1,2-dihydropyridine-2-one scaffold substituted at position 1 with a 3-(trifluoromethyl)benzyl group and at position 3 with a carboxamide linked to a 2-methoxyphenyl moiety.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c1-29-18-10-3-2-9-17(18)25-19(27)16-8-5-11-26(20(16)28)13-14-6-4-7-15(12-14)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYKFLKHMBICPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules. The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.

Chemical Reactions Analysis

N-(2-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This interaction can lead to the modulation of biochemical pathways and the alteration of cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Analogues

The following compounds share key structural features with the target molecule, differing primarily in substituents on the aromatic rings or pyridine core:

Compound Name Substituent on Amide (Position 3) Benzyl Substituent (Position 1) Additional Substituents Key References
Target Compound N-(2-Methoxyphenyl) 3-(Trifluoromethyl)benzyl None
N-(4-Methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide N-(4-Methoxyphenyl) 3-(Trifluoromethyl)benzyl None
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide N-(2,4-Dimethoxyphenyl) 3-(Trifluoromethyl)benzyl None
Alvelestat (AZD9668) N-[[5-(Methanesulfonyl)pyridin-2-yl]methyl] 3-(Trifluoromethyl)phenyl 6-Methyl, 5-(1-methyl-1H-pyrazol-5-yl)
2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide N-(3-Pyridinyl) 4-(Trifluoromethyl)benzyl None

Pharmacological and Physicochemical Comparisons

Activity Against Neutrophil Elastase (HNE)
  • Alvelestat (AZD9668) is a well-characterized inhibitor of human neutrophil elastase (HNE) with an IC₅₀ in the nanomolar range. Its activity is attributed to the 5-(1-methyl-1H-pyrazol-5-yl) and 6-methyl groups on the dihydropyridine core, which enhance target binding .
  • However, the absence of the pyrazole and methyl groups may reduce potency compared to AZD9668 .
Impact of Methoxy Substitution
  • N-(2,4-Dimethoxyphenyl) Analog : Additional methoxy groups may improve metabolic stability but could increase molecular weight and reduce permeability .
Role of Trifluoromethyl Position
  • 4-(Trifluoromethyl)benzyl Analog (CAS 338782-39-1): Substitution at the 4-position of the benzyl group increases lipophilicity compared to the 3-position, possibly influencing membrane penetration .

Structure-Activity Relationship (SAR) Insights

  • Pyridine Core Modifications : Addition of substituents like methyl or pyrazole (as in alvelestat) enhances enzymatic inhibition by stabilizing interactions with HNE’s active site .
  • Amide Substituents : Methoxy groups on the phenyl ring modulate electron density, affecting hydrogen bonding with residues like Ser195 in HNE .
  • Trifluoromethyl Group : The CF₃ group contributes to hydrophobic interactions and metabolic resistance, with its position (3- vs. 4-) fine-tuning binding specificity .

Key Pharmacological Data (Extrapolated from Evidence)

Compound Target Activity (HNE IC₅₀) Solubility (mg/mL) logP Molecular Weight
Alvelestat 8 nM 0.05 (pH 7.4) 3.2 520.47
Target Compound Not reported Estimated <0.1 3.8 402.37
N-(4-Methoxyphenyl) Analog Not reported Estimated <0.1 3.6 402.37

Biological Activity

N-(2-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, also referred to as compound 339027-67-7, is a synthetic compound that has garnered attention for its potential biological activities. Below is a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17F3N2O3C_{21}H_{17}F_3N_2O_3, with a molecular weight of 402.37 g/mol. The structure features a dihydropyridine core substituted with methoxy and trifluoromethyl groups, which may contribute to its biological properties.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed inhibition of VEGFR-2 kinase with an IC50 value of 1.46 µM, implicating its role in angiogenesis inhibition—a critical factor in tumor progression .

Table 1: Anticancer Activity Data

CompoundTargetIC50 (µM)
N-(2-methoxyphenyl)-...VEGFR-21.46
Related compoundCDK20.36
Related compoundCDK91.8

2. Kinase Inhibition

The compound has shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The selectivity of these compounds towards CDK2 over CDK9 suggests potential therapeutic applications in cancer treatment .

3. In vitro Studies

In vitro studies have demonstrated the antiproliferative effects of derivatives of this compound against various human tumor cell lines such as HeLa and HCT116. These studies indicate that modifications to the dihydropyridine structure can enhance biological activity .

Case Study 1: Inhibition of Tumor Growth

A preclinical study evaluated the efficacy of a structurally similar compound in reducing tumor growth rates in established human colorectal carcinoma xenografts in mice. The results indicated significant tumor reduction when administered orally, leading to further investigation into the pharmacokinetics and safety profiles of these compounds .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship revealed that specific substitutions on the dihydropyridine core significantly affect biological activity. For example, the introduction of methoxy and trifluoromethyl groups was correlated with increased selectivity and potency against targeted kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.